2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H15N32HCl It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines.
Introduction of the Ethanamine Group: The ethanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated precursors and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
- 1-(1-methyl-1H-indazol-5-yl)ethan-1-amine hydrochloride
Uniqueness
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific indazole structure and the presence of the ethanamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H15Cl2N3 |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(6-methyl-1H-indazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-4-8(2-3-11)9-6-12-13-10(9)5-7;;/h4-6H,2-3,11H2,1H3,(H,12,13);2*1H |
InChI Key |
XIBCBXOLPNDROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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